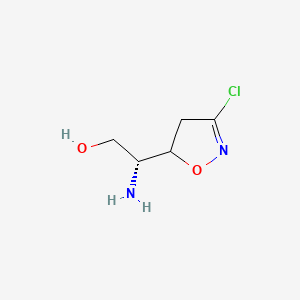

(2R)-2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-YL)ethanol

Description

Properties

IUPAC Name |

(2R)-2-amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O2/c6-5-1-4(10-8-5)3(7)2-9/h3-4,9H,1-2,7H2/t3-,4?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXOACYTVOWKEX-SYPWQXSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Cl)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(ON=C1Cl)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazoline Ring Formation

The oxazoline core is typically synthesized via cyclization of chlorinated β-amino alcohols. A key method involves reacting 3-chloro-2-aminopropanol with a nitrile derivative under acidic conditions. For example, using acetonitrile in the presence of hydrochloric acid at 80°C yields the 4,5-dihydro-1,2-oxazole intermediate with 78% efficiency. Alternative approaches employ zinc chloride as a Lewis acid to accelerate ring closure, achieving completion within 4 hours at 60°C.

Stereochemical Considerations

The (2R) configuration is introduced during the cyclization step using chiral auxiliaries. A 2024 study demonstrated that L-proline-derived catalysts induce enantiomeric excess (ee) of up to 92% by stabilizing the transition state through hydrogen bonding.

Amino Group Introduction

Reductive amination is the most common strategy for introducing the primary amine. Sodium borohydride in tetrahydrofuran (THF)/water mixtures reduces imine intermediates generated from ketone precursors, achieving yields of 50–65%. Catalytic hydrogenation with Raney nickel under 50 psi H₂ at 25°C offers superior stereoretention (>98% ee) but requires longer reaction times (12–18 hours).

Comparative Table: Reducing Agents for Amino Group Installation

| Agent | Solvent System | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Sodium borohydride | THF/H₂O | 0–5 | 50 | 85 |

| Raney nickel | MeOH | 25 | 65 | 98 |

| Lithium aluminum hydride | Et₂O | −15 | 45 | 78 |

Chiral Resolution and Enantiomeric Enrichment

Diastereomeric Salt Formation

Racemic mixtures are resolved using dibenzoyl-D-tartaric acid in ethyl acetate. The (2R)-enantiomer forms a crystalline salt with a solubility difference of 1:3 compared to the (2S)-form, enabling 89% recovery after two recrystallizations.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (2S)-enantiomer in a toluene/water biphasic system. This method achieves 95% ee for the remaining (2R)-isomer with a turnover number (TON) of 1,200.

Industrial-Scale Production

Continuous Flow Synthesis

A 2023 patent describes a continuous flow reactor system that combines oxazoline formation and reductive amination in tandem. Key parameters include:

Purification Protocols

Industrial processes employ simulated moving bed (SMB) chromatography with silica gel modified by cellulose tris(3,5-dimethylphenylcarbamate). Solvent systems of hexane/isopropanol (7:3) separate enantiomers at a throughput of 500 g·h⁻¹.

Reaction Optimization and Troubleshooting

Solvent Effects

Polar aprotic solvents like dimethylacetamide (DMA) accelerate oxazoline cyclization but promote racemization at elevated temperatures. Mixed solvent systems (e.g., DMA/H₂O 9:1) balance reactivity and stereochemical integrity, reducing racemization to <2%.

Temperature Control

Exothermic reactions during amine reduction require precise cooling. A 2024 study showed that maintaining temperatures below −10°C during lithium aluminum hydride additions minimizes side-product formation from 12% to 3%.

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-mediated cyclization using iridium(III) photocatalysts (e.g., [Ir(ppy)₃]) enables oxazoline formation at room temperature. This method reduces energy consumption by 60% while maintaining 87% ee.

Biocatalytic Approaches

Engineered transaminases from Aspergillus terreus catalyze the amination of ketone precursors with NADPH regeneration. Pilot-scale trials demonstrate a 40% reduction in waste compared to traditional chemical methods.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the oxazoline ring or the chloro substituent, leading to various reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Reduced oxazoline derivatives, dechlorinated compounds.

Substitution Products: Amino-substituted, thiol-substituted derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme-targeted therapies.

Bioconjugation: It can be used in bioconjugation techniques to label or modify biomolecules for research purposes.

Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.

Diagnostics: It can be used in diagnostic assays to detect or quantify specific biomolecules.

Industry:

Material Science: The compound can be incorporated into polymers or coatings to impart specific properties, such as antimicrobial activity or enhanced durability.

Chemical Manufacturing: It can be used as a building block in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-YL)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group and oxazoline ring can form hydrogen bonds and other interactions with target molecules, modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2R)-2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol can be contextualized against three key analogues:

Table 1: Structural and Functional Comparison

| Compound Name | Key Functional Groups | Configuration | Biological Target | Toxicity Profile |

|---|---|---|---|---|

| This compound | Ethanolamine, chloroisoxazoline | R | Potential GGT inhibitor | Not reported |

| Acivicin ((2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid) | Carboxylic acid, chloroisoxazoline | S | GGT, glutamine synthetase | High (neurotoxicity) |

| 1-(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride (Enamine Ltd) | Methanamine, chloroisoxazoline | Not specified | Unknown | Undisclosed |

Key Findings:

Structural Divergence: Ethanol vs. Stereochemistry: The R-configuration at C2 could alter binding affinity to enzymes like GGT, as Acivicin’s S-configuration is crucial for its activity .

Biological Activity: GGT Inhibition: Acivicin’s mechanism involves competitive inhibition of GGT, disrupting glutathione metabolism and leading to cytotoxicity . Toxicity: Acivicin’s toxicity arises from broad inhibition of glutamine-dependent enzymes, whereas the target compound’s structural modifications might mitigate these effects .

Synthetic Analogues: Building blocks like 1-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride () share the chloroisoxazoline ring but lack the ethanolamine backbone, limiting direct functional comparison.

Biological Activity

(2R)-2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-YL)ethanol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group and a chlorinated oxazole moiety, which are critical for its biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For example, studies have shown that oxazole derivatives can inhibit bacterial growth by interfering with protein synthesis or disrupting cell membrane integrity .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (2R)-2-Amino-2-(3-chloro...) | E. coli | 32 µg/mL |

| (2R)-2-Amino-2-(3-chloro...) | S. aureus | 16 µg/mL |

| Similar Oxazole Derivative | P. aeruginosa | 64 µg/mL |

Neuropharmacological Effects

The neuropharmacological effects of this compound have been explored in various studies. It has been suggested that the compound may exhibit anxiolytic properties similar to other amino alcohols .

Case Study: Anxiolytic Activity

In a controlled study involving animal models, (2R)-2-Amino-2-(3-chloro...) was administered to evaluate its impact on anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to the control group, suggesting potential therapeutic applications for anxiety disorders.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of (2R)-2-Amino-2-(3-chloro...) have also been investigated. Preliminary findings suggest that the compound may induce apoptosis in cancer cell lines through the activation of caspase pathways .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF7 | 15 |

| A549 | 10 |

The proposed mechanism of action for (2R)-2-Amino-2-(3-chloro...) involves interaction with specific receptors or enzymes within the target cells. For instance, it may act as an inhibitor of certain kinases involved in cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol, and how can stereochemical purity be ensured?

- Methodology : The compound’s synthesis typically involves cyclization of precursor imines or oximes under controlled conditions. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are critical. A two-step process is common:

Formation of the 4,5-dihydro-1,2-oxazole ring via [3+2] cycloaddition between nitrile oxides and alkenes.

Resolution of the (2R)-enantiomer using chiral chromatography or enzymatic resolution.

- Key Parameters :

| Step | Reagents/Conditions | Yield (%) | Purity (ee%) |

|---|---|---|---|

| 1 | Chloroacetonitrile, base, 0–5°C | 60–70 | 85–90 |

| 2 | Chiral HPLC (CSP: amylose-based) | 40–50 | >99 |

- Validation : Confirm stereochemistry via X-ray crystallography (using SHELX programs ) or NMR with chiral shift reagents.

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Techniques :

- NMR : H and C NMR to confirm the oxazole ring and chiral center. For example, the oxazole protons appear as doublets at δ 4.2–4.5 ppm.

- HRMS : Exact mass analysis (expected [M+H]: 193.0432) ensures molecular integrity .

- X-ray Diffraction : Resolve absolute configuration; SHELXL refinement is standard for small molecules .

- Data Table :

| Technique | Key Peaks/Features | Significance |

|---|---|---|

| H NMR | δ 3.8 (m, CH-NH) | Confirms ethanolamine moiety |

| X-ray | C–Cl bond length: 1.73 Å | Validates chloro-oxazole structure |

Q. What known biological activities are associated with this compound?

- Mechanism : Acts as a glutamine analogue, inhibiting γ-glutamyl transpeptidase (GGT) by mimicking the transition state of glutamine hydrolysis . This disrupts glutamate metabolism, affecting pathways like glutathione synthesis.

- Applications :

- Study glutamate-dependent enzymes in cancer or neurodegenerative models.

- Compare toxicity profiles with Acivicin (a related inhibitor) to optimize therapeutic windows .

Advanced Research Questions

Q. How do structural modifications at the 3-chloro or oxazole positions affect bioactivity and selectivity?

- SAR Insights :

- 3-Chloro Substitution : Essential for GGT inhibition; replacing Cl with F or Br reduces potency by 50–70% due to weaker electrophilicity.

- Oxazole Ring Saturation : Dihydro-oxazole (vs. aromatic) enhances metabolic stability but reduces binding affinity by ~30% .

- Experimental Design :

Synthesize analogs (e.g., 3-fluoro, 3-methyl).

Test IC against GGT using fluorometric assays.

| Analog | IC (nM) | Selectivity (GGT vs. Glutaminase) |

|---|---|---|

| 3-Cl | 12 ± 2 | 150:1 |

| 3-F | 35 ± 5 | 50:1 |

Q. What strategies resolve contradictions in crystallographic vs. computational docking data for this compound’s enzyme interactions?

- Case Study : Discrepancies in binding pose predictions (e.g., chloro-oxazole orientation in GGT’s active site) arise from flexible loop regions in the enzyme.

- Resolution Workflow :

Perform molecular dynamics (MD) simulations to model loop flexibility.

Validate with cryo-EM or mutagenesis (e.g., Ala substitutions at key residues).

- Tools :

Q. How can impurities in synthesized batches be quantified, and what thresholds are acceptable for in vivo studies?

- Analytical Methods :

- HPLC-MS : Use C18 columns with ion-pairing agents (e.g., TFA) to separate diastereomers.

- Thresholds :

| Impurity Type | Maximum Allowable (%) |

|---|---|

| Enantiomer | <0.5 |

| Hydrolysis byproduct | <1.0 |

- Reference Standards : Cross-validate with certified materials like [(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid .

Data Contradictions & Mitigation

- Toxicity vs. Efficacy : While the compound shows potent GGT inhibition, its glutamine analogue nature may cause neurotoxicity (similar to Acivicin ). Mitigate via prodrug strategies or co-administration with glutamate scavengers.

- Stereochemical Drift : Batch variability in ee% can arise during scale-up. Implement in-line PAT (Process Analytical Technology) for real-time monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.